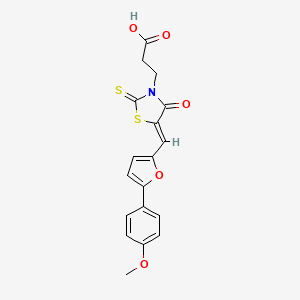
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the imidazole ring, the introduction of the sulfonamide group, and the attachment of the cyclopentyl group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring and the sulfonamide group would contribute to the polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The imidazole ring could participate in electrophilic substitution reactions, while the sulfonamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar imidazole and sulfonamide groups could increase its solubility in polar solvents .科学的研究の応用
Organic Synthesis and Molecular Interactions
One area of research involves the study of sulfonamide derivatives for their potential in organic synthesis and molecular interaction studies. For instance, sulfonamides have been explored for their role in glutathione conjugation mechanisms, offering insights into detoxification processes of certain carcinogenic compounds. This research sheds light on the potential biochemical pathways where compounds like "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide" might interact or be relevant in the context of biological detoxification (Umemoto et al., 1988).
Enzymatic Inhibition
Research on aromatic/heterocyclic sulfonamides has shown these compounds act as inhibitors for the carbonic anhydrase enzyme, suggesting potential therapeutic applications. Selective inhibition of membrane-bound versus cytosolic carbonic anhydrase isozymes by sulfonamide compounds underscores the importance of structural specificity in drug design, potentially relevant to "this compound" (Scozzafava et al., 2000).
Microbial Degradation
The investigation into microbial strategies for eliminating sulfonamide antibiotics has unveiled novel pathways, such as ipso-hydroxylation followed by fragmentation, crucial for understanding environmental persistence and resistance development. This research domain could be relevant for assessing how compounds similar to "this compound" degrade in natural settings (Ricken et al., 2013).
Anticonvulsant Agents
Compounds incorporating sulfonamide moieties have been synthesized and evaluated as anticonvulsant agents, indicating the chemical versatility and potential pharmacological applications of sulfonamides in neurological conditions. This exploration might inspire further research into the neurological applications of "this compound" (Farag et al., 2012).
特性
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S/c1-12(2)14-17-13(10-18(14)3)23(20,21)16-11-15(22-9-8-19)6-4-5-7-15/h10,12,16,19H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGOTBORLZVXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethynyl-2,2-difluorospiro[3.3]heptane](/img/structure/B2782291.png)
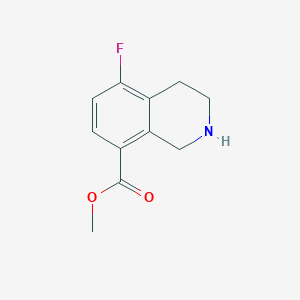
![methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2782293.png)
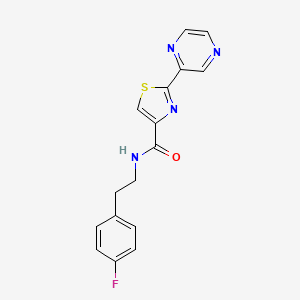
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782296.png)
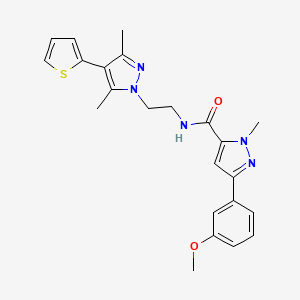
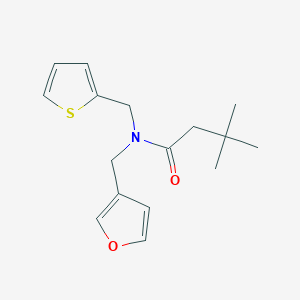
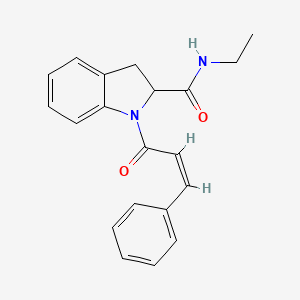
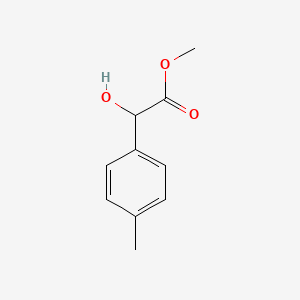
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2782306.png)
![2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2782307.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2782308.png)
